5,5-Diphenylhydantoin-3-butyric acid

Beschreibung

Eigenschaften

IUPAC Name |

4-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O4/c22-16(23)12-7-13-21-17(24)19(20-18(21)25,14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2,(H,20,25)(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVLJICGWRFYBAA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)CCCC(=O)O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00543780 |

Source

|

| Record name | 4-(2,5-Dioxo-4,4-diphenylimidazolidin-1-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00543780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56976-66-0 |

Source

|

| Record name | 4-(2,5-Dioxo-4,4-diphenylimidazolidin-1-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00543780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5,5-Diphenylhydantoin-3-butyric acid: A Molecule in the Shadows of its Progenitor

Prepared by a Senior Application Scientist

Executive Summary

This guide, therefore, serves a dual purpose. First, it presents the limited concrete information available for 5,5-Diphenylhydantoin-3-butyric acid. Second, it provides an expert synthesis of the scientific principles and established methodologies relevant to this class of compounds. By examining the well-documented chemistry and pharmacology of its parent drug, Phenytoin, and other N-3 substituted derivatives, we can construct a robust, albeit theoretical, framework for understanding the probable synthesis, mechanism of action, and potential applications of this molecule. This document is intended for researchers and drug development professionals, offering a scientifically grounded starting point for any future investigation into this compound.

Identity and Physicochemical Context

5,5-Diphenylhydantoin-3-butyric acid is structurally defined by a butyric acid moiety attached to the nitrogen atom at the 3-position of the hydantoin ring of Phenytoin.

Chemical Identification

| Property | Value | Source |

| IUPAC Name | 2,5-Dioxo-4,4-diphenyl-1-imidazolidinebutanoic acid | Chem-vendor |

| Synonym | 5,5-Diphenylhydantoin-3-butyric acid | Chem-vendor |

| CAS Number | 56976-66-0 | Chem-vendor |

| Molecular Formula | C₁₉H₁₈N₂O₄ | Chem-vendor |

| Molecular Weight | 338.36 g/mol | Chem-vendor |

Physicochemical Properties of the Parent Drug: Phenytoin

To understand the rationale for creating derivatives like the -3-butyric acid variant, it is essential to consider the properties of Phenytoin, which present significant formulation challenges.

| Property | Value | Significance in Drug Development | Source |

| Melting Point | 295-298 °C | High melting point correlates with low aqueous solubility. | |

| Aqueous Solubility | Very slightly soluble | Limits oral bioavailability and prevents simple aqueous parenteral formulations. | |

| Log P | 2.47 | Indicates good lipophilicity for crossing the blood-brain barrier, but contributes to poor water solubility. | |

| pKa | 8.06-8.33 | Weakly acidic nature allows for salt formation, but these salts are highly alkaline and unstable in solution. |

The poor water solubility of Phenytoin is a primary driver for the development of prodrugs and derivatives aimed at improving its pharmaceutical properties.

Proposed Synthesis Pathway

While a specific, detailed protocol for the synthesis of 5,5-Diphenylhydantoin-3-butyric acid is not available in the reviewed literature, a chemically sound, two-step pathway can be proposed based on standard alkylation reactions of hydantoins. This hypothetical protocol represents a logical and experimentally viable approach.

Step 1: N-Alkylation of 5,5-Diphenylhydantoin

The first step involves the alkylation of the N-3 position of the phenytoin ring using an appropriate haloester, such as ethyl 4-bromobutyrate. The reaction is typically carried out in the presence of a base to deprotonate the hydantoin nitrogen, making it nucleophilic.

Caption: Hypothetical N-alkylation of Phenytoin.

Protocol:

-

To a solution of 5,5-diphenylhydantoin (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF), add a mild base such as potassium carbonate (1.5 eq).

-

Stir the suspension at room temperature for 30 minutes to facilitate the formation of the hydantoin anion.

-

Add ethyl 4-bromobutyrate (1.2 eq) to the reaction mixture.

-

Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture, pour it into water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purify the resulting crude ethyl ester by column chromatography or recrystallization.

Step 2: Saponification of the Ethyl Ester

The second step is the hydrolysis of the ethyl ester to the final carboxylic acid product. This is a standard saponification reaction using a strong base, followed by acidification.

Caption: Hypothetical ester hydrolysis to the final acid.

Protocol:

-

Dissolve the purified ethyl ester from Step 1 in a mixture of ethanol and water.

-

Add an aqueous solution of a strong base, such as sodium hydroxide (2.0 eq).

-

Stir the mixture at room temperature or with gentle heating until TLC indicates the complete disappearance of the starting material.

-

Cool the reaction mixture in an ice bath and carefully acidify it with a dilute acid (e.g., 1M HCl) until the pH is approximately 2-3.

-

The carboxylic acid product should precipitate out of the solution.

-

Collect the solid product by vacuum filtration, wash it thoroughly with cold water to remove inorganic salts, and dry it under vacuum.

-

Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure 5,5-Diphenylhydantoin-3-butyric acid.

Presumed Pharmacological Profile and Mechanism of Action

The primary rationale for synthesizing N-3 substituted derivatives of Phenytoin is often to create a prodrug . A prodrug is an inactive or less active molecule that is metabolically converted within the body into the active parent drug. This strategy is commonly employed to overcome undesirable physicochemical properties of the parent drug, such as poor solubility.

The Prodrug Hypothesis

It is highly probable that 5,5-Diphenylhydantoin-3-butyric acid is designed to function as a prodrug of Phenytoin. The butyric acid side chain significantly alters the molecule's polarity and provides a handle for salt formation, which could dramatically increase aqueous solubility compared to the parent drug.

The proposed mechanism involves metabolic cleavage of the N-C bond linking the butyric acid chain to the hydantoin ring, releasing active Phenytoin. This biotransformation would likely be mediated by esterases or other hydrolytic enzymes in the plasma and liver.

Caption: Proposed prodrug activation and mechanism of action.

Expected Therapeutic Action

Once converted to Phenytoin, the drug would exert its well-characterized anticonvulsant effect. Phenytoin stabilizes neuronal membranes against hyperexcitability by blocking voltage-gated sodium channels in their inactive state. This action reduces the repetitive firing of action potentials that underlies seizure activity.

Context from Existing Literature

A US Patent (US20030207431A1) mentions the use of 5,5-diphenylhydantoin-3-butyric acid as a chemical intermediate in the creation of a larger conjugate for use in an enzyme inhibition immunoassay. The patent describes a reaction where the carboxylic acid group of the molecule is activated using disuccinimidyl oxalate, preparing it for coupling to another molecule. While this does not provide pharmacological data, it confirms the compound's use as a stable, synthetically viable entity.

Conclusion and Future Directions

5,5-Diphenylhydantoin-3-butyric acid represents a scientifically logical modification of the Phenytoin structure, likely intended to improve its pharmaceutical properties through a prodrug strategy. However, the absence of published preclinical or clinical data means that its efficacy, safety, and pharmacokinetic profile remain unknown.

To properly characterize this compound, the following experimental investigations would be required:

-

Chemical Synthesis and Characterization: Execution and optimization of the proposed synthetic pathway, with full analytical characterization (NMR, MS, IR) of the final product.

-

Physicochemical Profiling: Quantitative measurement of aqueous solubility, pKa, and Log P to confirm the presumed advantages over Phenytoin.

-

In Vitro Metabolic Stability: Incubation with plasma and liver microsomes to determine the rate and extent of its conversion to Phenytoin.

-

In Vivo Pharmacokinetic Studies: Administration to animal models to determine its absorption, distribution, metabolism, and excretion (ADME) profile and to quantify the bioavailability of Phenytoin from the prodrug.

-

Pharmacodynamic Evaluation: Assessment of its anticonvulsant activity in standard animal models of epilepsy (e.g., maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) tests) and comparison of its potency and duration of action to Phenytoin.

-

Neurotoxicity Assessment: Evaluation of potential side effects using tests such as the rotarod assay to establish a therapeutic index.

Without such data, 5,5-Diphenylhydantoin-3-butyric acid remains a theoretical construct rather than a characterized therapeutic agent.

References

- Botros, S., Khalil, N. A., Naguib, B. H., & El-Dash, Y. (2013). Synthesis and anticonvulsant activity of new phenytoin derivatives. European Journal of Medicinal Chemistry, 60, 57-63.

- Yamaoka, Y., Roberts, R. D., & Stella, V. J. (1983). Low-melting phenytoin prodrugs as alternative oral delivery modes for phenytoin: a model for other high-melting sparingly water-soluble drugs. Journal of Pharmaceutical Sciences, 72(4), 400-405.

- US Patent US20030207431A1. (2003). Enzyme inhibition immunoassay.

- Ryczek, J., & Kusowska, J. (1983). Synthesis of 3-dialkylaminopropyl-2-thiohydant derivatives as potential antiarrhythmic agents. Il Farmaco, Ed. Sci., 38, 383-390.

- Pandeya, S. N., et al. (Date unavailable). Synthesis and evaluation of phenytoin derivatives as anticonvulsant agents.

- Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. (Year unavailable). PubMed Central.

- Stella, V. J. (1996). Fosphenytoin: A Prodrug of Phenytoin. A case study included in an extensive review of the history of fosphenytoin.

- Marinov, M., Frenkeva, M., Naydenova, E., et al. (2022). SYNTHESIS AND CHARACTERIZATION OF N3-ACETYL DERIVATIVES OF SPIROHYDANTOINS. Journal of Chemical Technology and Metallurgy, 57(1), 26.

- Synthesis of phenytoin derivatives by the two-step procedure. (Date unavailable).

- 3-Alkyl(aryl)-piperazinoalkyl derivatives of 5,5-diphenylhydantoin. (1980). Polish Journal of Pharmacology and Pharmacy, 32(2), 173-178.

- Synthesis and characterization of new 5,5′-dimethyl- and 5,5′-diphenylhydantoin-conjugated hemorphin derivatives designed as potential anticonvulsant agents.

- Synthesis and potential anticonvulsant activity of new N-3-substituted 5,5-cyclopropanespirohydantoins.

- Synthesis and CNS Activity of Phenytoin Derivatives.

- 5,5-Diaryl-2-thiohydantoins and 5,5-diaryl-N3-substituted-2-thiohydantoins as potential hypolipidemic agents.

- SYNTHESIS OF PHENYTOIN BY GREEN CHEMISTRY APPROACH. (2023). World Journal of Pharmaceutical and Life Sciences.

An In-Depth Technical Guide to 5,5-Diphenylhydantoin-3-butyric acid

Introduction: 5,5-Diphenylhydantoin-3-butyric acid, with the CAS number 56976-66-0, is a derivative of the well-established anticonvulsant drug, 5,5-diphenylhydantoin, more commonly known as phenytoin.[1][2] This guide provides a comprehensive technical overview of its properties, potential synthesis, and biological context, designed for researchers, scientists, and professionals in drug development. Phenytoin itself was first synthesized in 1902 and its efficacy in seizure treatment was discovered in 1938.[1] As a derivative, 5,5-Diphenylhydantoin-3-butyric acid shares the core hydantoin structure that is crucial to the pharmacological activity of phenytoin.[2][3][4] This document will delve into the known specifics of the title compound, and where data is limited, will draw logical inferences from the well-documented properties of its parent compound, phenytoin.

Physicochemical and Structural Characteristics

5,5-Diphenylhydantoin-3-butyric acid is a compound whose utility is noted in the field of organic synthesis.[5][6] Its structural identity is rooted in the phenytoin framework, with the addition of a butyric acid group at the N-3 position of the hydantoin ring.

Chemical and Physical Properties

A summary of the key physicochemical properties for 5,5-Diphenylhydantoin-3-butyric acid is presented below. These properties are fundamental for its handling, formulation, and analytical characterization.

| Property | Value | Source |

| CAS Number | 56976-66-0 | [5][7] |

| Molecular Formula | C₁₉H₁₈N₂O₄ | |

| Molecular Weight | 338.36 g/mol | |

| Melting Point | 48-50°C | [7] |

| Density (Predicted) | 1.297±0.06 g/cm³ | [7] |

| Solubility | Chloroform (Slightly), Methanol (Slightly) | [7] |

| Storage Temperature | -20°C Freezer or 10°C - 25°C | [7] |

| IUPAC Name | 4-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)butanoic acid | [8] |

| SMILES | C1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)CCCC(=O)O)C3=CC=CC=C3 |

Structural Elucidation

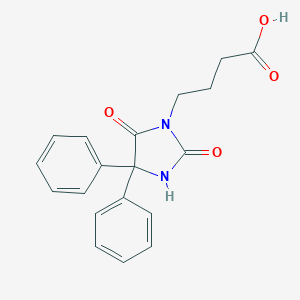

The chemical structure of 5,5-Diphenylhydantoin-3-butyric acid is defined by the hydantoin ring substituted with two phenyl groups at the 5-position and a butyric acid chain at the 3-position.

Figure 1. Chemical structure of 5,5-Diphenylhydantoin-3-butyric acid.

Synthesis and Characterization

While specific synthesis protocols for 5,5-Diphenylhydantoin-3-butyric acid are not extensively detailed in publicly available literature, a plausible synthetic route can be inferred from general methods for N-alkylation of hydantoins. The parent compound, phenytoin, can be synthesized through methods like the Biltz synthesis, which involves a base-catalyzed addition of urea to benzil, followed by a benzilic acid rearrangement.[9][10]

Proposed Synthesis Workflow

A likely approach to synthesize 5,5-Diphenylhydantoin-3-butyric acid would involve the N-alkylation of 5,5-diphenylhydantoin with a suitable four-carbon chain electrophile, such as ethyl 4-bromobutanoate, followed by hydrolysis of the resulting ester.

Figure 2. Proposed synthesis workflow for 5,5-Diphenylhydantoin-3-butyric acid.

Experimental Protocol (Hypothetical):

-

N-Alkylation: To a solution of 5,5-diphenylhydantoin in a suitable polar aprotic solvent like dimethylformamide (DMF), add a base such as potassium carbonate. To this mixture, add ethyl 4-bromobutanoate dropwise at room temperature. The reaction mixture is then heated to facilitate the alkylation at the N-3 position. Progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water and the product, 5,5-Diphenylhydantoin-3-butyric acid ethyl ester, is extracted with an organic solvent.

-

Purification of Intermediate: The crude ester is purified using column chromatography on silica gel.

-

Hydrolysis: The purified ester is dissolved in a mixture of an alcohol (e.g., ethanol) and an aqueous acid (e.g., HCl) or base (e.g., NaOH) solution. The mixture is refluxed until the hydrolysis is complete (monitored by TLC).

-

Isolation and Purification of Final Product: After cooling, the reaction mixture is acidified (if a basic hydrolysis was performed) to precipitate the carboxylic acid. The solid product is collected by filtration, washed with water, and can be further purified by recrystallization.

Spectral Characterization

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the two phenyl groups, as well as signals for the methylene protons of the butyric acid chain. The terminal carboxylic acid proton would likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum would display characteristic peaks for the carbonyl carbons of the hydantoin ring, the quaternary carbon at the 5-position, the aromatic carbons of the phenyl groups, and the carbons of the butyric acid side chain.

-

IR Spectroscopy: The infrared spectrum should exhibit strong absorption bands for the carbonyl groups (C=O) of the hydantoin ring and the carboxylic acid. A broad absorption band corresponding to the O-H stretch of the carboxylic acid would also be expected.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (338.36 g/mol ).

Biological and Pharmacological Context

The biological activity of 5,5-Diphenylhydantoin-3-butyric acid is likely influenced by its structural similarity to phenytoin. Phenytoin is a first-generation anticonvulsant drug used in the treatment of generalized tonic-clonic seizures, complex partial seizures, and status epilepticus.[2]

Mechanism of Action of the Parent Compound (Phenytoin)

Phenytoin's primary mechanism of action involves the blockade of voltage-dependent membrane sodium channels.[1][2] By stabilizing the inactive state of these channels, it reduces the high-frequency repetitive firing of neurons, thereby preventing the spread of seizure activity.[1]

Figure 3. Simplified mechanism of action of Phenytoin.

Potential Applications and Research

There is an indication that 5,5-Diphenylhydantoin-3-butyric acid has been investigated as an active compound for the treatment of human brain tumors. Furthermore, it has been reported to be detectable in human serum and urine via electrochemical immunoassay, suggesting its potential as a biomarker or a compound with systemic exposure. The butyric acid moiety may alter the pharmacokinetic properties of the parent phenytoin molecule, potentially affecting its absorption, distribution, metabolism, and excretion (ADME) profile. Butyric acid and its derivatives are known to have various biological activities, including the inhibition of histone deacetylase.[11]

Metabolism

The metabolism of 5,5-Diphenylhydantoin-3-butyric acid has not been specifically described. However, the metabolism of phenytoin is well-characterized. It is primarily metabolized in the liver by the cytochrome P450 enzyme system, predominantly by CYP2C9 and CYP2C19, to its major inactive metabolite, 5-(4-hydroxyphenyl)-5-phenylhydantoin (p-HPPH).[2][3][12] This metabolite is then glucuronidated and excreted in the urine.[3][12] It is plausible that the butyric acid derivative undergoes similar metabolic transformations, although the side chain itself could also be a site for metabolic modification.

Conclusion

5,5-Diphenylhydantoin-3-butyric acid is a derivative of the important antiepileptic drug phenytoin. While specific, in-depth experimental data for this compound is limited in the public domain, its physicochemical properties have been characterized to some extent. Its synthesis can be reasonably proposed based on standard organic chemistry principles for the modification of hydantoins. The biological and pharmacological properties are likely to be related to those of phenytoin, with the butyric acid side chain potentially modulating its activity and pharmacokinetic profile. The mention of its potential use in treating brain tumors suggests that this compound may have a unique pharmacological profile worthy of further investigation. This guide provides a foundational understanding for researchers and drug development professionals interested in exploring the potential of this and similar phenytoin derivatives.

References

-

Synthesis and CNS Activity of Phenytoin Derivatives. PubMed. Available at: [Link]

-

Phenytoin: Basic and clinical pharmacology. ResearchGate. Available at: [Link]

-

Phenytoin. BioPharma Notes. Available at: [Link]

-

Phenytoin. StatPearls - NCBI Bookshelf. Available at: [Link]

-

Structure-activity relationships of phenytoin-like anticonvulsant drugs. Semantic Scholar. Available at: [Link]

-

CAS No : 56976-66-0 | Product Name : 5,5-Diphenylhydantoin-3-butyric Acid. Pharmaffiliates. Available at: [Link]

-

Effects of 5,5'-diphenylhydantoin on the metabolic pathway of thyroid hormone in rats. PubMed. Available at: [Link]

- Dilantin, 5,5-Diphenylhydantoin, Phenytoin. ORGANIC SPECTROSCOPY INTERNATIONAL.

-

Phenytoin. Some Pharmaceutical Drugs - NCBI Bookshelf. Available at: [Link]

-

Batch and continuous synthesis of 5,5-diphenylhydantoin, an active pharmaceutical ingredient. ChemRxiv. Available at: [Link]

-

Metabolism of 5 : 5-diphenylhydantoin in the Rabbit. PubMed. Available at: [Link]

-

A new metabolite of 5,5-diphenylhydantoin (Dilantin). PubMed. Available at: [Link]

-

5,5-Diphenylhydantoin, 3-acetyl- | C17H14N2O3 | CID 2802788. PubChem. Available at: [Link]

-

Metabolic disposition of diphenylhydantoin in normal human subjects following intravenous administration. PubMed. Available at: [Link]

-

Major metabolic pathways of phenytoin in humans. ResearchGate. Available at: [Link]

-

Synthesis of 5,5-diphenyl-3-(methylthiomethyl)hydantoin and 5,5-diphenyl-3-(methysulfonylomethyl)hydantoin. MDPI. Available at: [Link]

- Dilantin, 5,5-Diphenylhydantoin. Organic Synthesis International.

-

3-Phenylbutyric acid | C10H12O2 | CID 20724. PubChem. Available at: [Link]

-

N‑Alkylated 5,5-Diphenylhydantoin Derivatives: Synthesis, X‑ray, Spectroscopic Characterization, Hirshfeld Surface Analysis, DFT, Molecular Docking, Molecular Dynamics Simulations, and Cholesterol Oxidase Binding Affinity Estimation. ACS Omega. Available at: [Link]

-

5-Fluoro-2-methoxynicotinic acid (CAS 884494-82-0) Global Market 2019-2024, Forecast to 2029. BAC Reports. Available at: [Link]

-

Spectral data: 1H NMR of 5,5-diphenylhydantoin. The Royal Society of Chemistry. Available at: [Link]

-

1,3-Dibromo-2-(2-chloroethoxy)benzene (CAS 281678-66-8) Global Market 2019-2024, Forecast to 2029. BAC Reports. Available at: [Link]

-

Phenytoin | C15H12N2O2 | CID 1775. PubChem. Available at: [Link]

-

Solubility and ionization characteristics of phenytoin. PubMed. Available at: [Link]

-

Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review. NIH. Available at: [Link]

-

Zaldaride (CAS 109826-26-8) Global Market 2019-2024, Forecast to 2029. BAC Reports. Available at: [Link]

Sources

- 1. Phenytoin - BioPharma Notes [biopharmanotes.com]

- 2. Phenytoin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Structure-activity relationships of phenytoin-like anticonvulsant drugs. | Semantic Scholar [semanticscholar.org]

- 5. 5,5-DIPHENYLHYDANTOIN-3-BUTYRIC ACID | 56976-66-0 [chemicalbook.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. 5,5-DIPHENYLHYDANTOIN-3-BUTYRIC ACID CAS#: 56976-66-0 [m.chemicalbook.com]

- 8. Buy Online CAS Number 56976-66-0 - TRC - 5,5-Diphenylhydantoin-3-butyric Acid | LGC Standards [lgcstandards.com]

- 9. ORGANIC SPECTROSCOPY INTERNATIONAL: Dilantin, 5,5-Diphenylhydantoin, Phenytoin [orgspectroscopyint.blogspot.com]

- 10. Organic Synthesis International: Dilantin, 5,5-Diphenylhydantoin [organicsynthesisinternational.blogspot.com]

- 11. Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to Diphenyl-Substituted Hydantoins: A Case Study on 2,5-Dioxo-4,4-diphenyl-1-imidazolidinebutanoic acid Analogs

Editorial Note: Initial literature and database searches for the specific compound "2,5-Dioxo-4,4-diphenyl-1-imidazolidinebutanoic acid" did not yield substantial specific data. This suggests the compound may be a novel or less-studied derivative. Consequently, this guide has been structured to provide a comprehensive technical overview of the closely related and extensively studied 4,4-diphenyl- and 5,5-diphenyl-substituted hydantoin core. This family of compounds, most notably represented by the anticonvulsant drug Phenytoin (5,5-diphenylhydantoin), shares the fundamental imidazolidine-2,4-dione structure and provides a robust framework for understanding the synthesis, properties, and biological activities relevant to the requested topic.

Introduction

The hydantoin (imidazolidine-2,4-dione) ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active molecules.[1][2] Its structural rigidity, coupled with the capacity for substitution at the N-1, N-3, and C-5 positions, allows for the fine-tuning of physicochemical and biological properties.[3] Diphenyl-substituted hydantoins, in particular, have garnered significant attention due to their potent biological activities, most notably as anticonvulsants.[3][4] This guide will delve into the synthesis, characterization, and biological applications of this important class of heterocyclic compounds, using the principles governing their chemistry to infer the properties and potential of derivatives such as 2,5-Dioxo-4,4-diphenyl-1-imidazolidinebutanoic acid.

Chemical Synthesis and Characterization

The synthesis of diphenyl-substituted hydantoins can be achieved through several established methodologies. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

Common Synthetic Routes

-

Biltz Synthesis of 5,5-Diphenylhydantoin (Phenytoin): This is a classical and widely used method for preparing 5,5-disubstituted hydantoins.[5] The synthesis typically involves the base-catalyzed condensation of benzil (a 1,2-diketone) with urea.[5][6] The reaction proceeds through a pinacol-type rearrangement of a benzilic acid intermediate.[5]

-

Bucherer-Bergs Reaction: This one-pot, multicomponent reaction is a versatile method for synthesizing a variety of 5,5-disubstituted hydantoins.[7][8] It involves the reaction of a ketone (such as benzophenone for a diphenyl derivative) with an alkali cyanide and ammonium carbonate.[1][7]

-

Urech Hydantoin Synthesis: This method utilizes α-amino acids as precursors, which are reacted with potassium cyanate to form a hydantoic acid intermediate, followed by acid-catalyzed cyclization to yield the hydantoin ring.[3][9]

Synthesis of N-Substituted Derivatives

The introduction of substituents at the N-1 or N-3 positions, such as the butanoic acid chain in the topic compound, is typically achieved through alkylation of a pre-formed hydantoin ring.[2] Alkylation at the N-3 position is generally more facile due to the higher acidity of the N-3 proton.[2] Selective N-1 alkylation may require the use of protecting groups for the N-3 position.[7] For instance, a butanoic acid moiety could be introduced by reacting the hydantoin with an appropriate haloalkanoate ester, followed by hydrolysis.

Illustrative Synthesis Workflow

The following diagram illustrates a generalized pathway for the synthesis of an N-1 substituted 4,4-diphenylhydantoin, a close analog of the requested compound.

Caption: Generalized synthesis of an N-1 substituted 4,4-diphenylhydantoin.

Physicochemical and Spectroscopic Characterization

The characterization of diphenylhydantoin derivatives relies on a combination of physical and spectroscopic methods.

| Property | Typical Value/Observation | Method |

| Appearance | White to off-white crystalline powder[10] | Visual Inspection |

| Melting Point | Generally high (>250 °C) due to hydrogen bonding[11] | Melting Point Apparatus |

| Solubility | Poorly soluble in water; soluble in alkaline solutions and organic solvents like ethanol and DMSO[11] | Solubility Testing |

| pKa | Weakly acidic, typically in the range of 8-9[11] | Potentiometric Titration |

| Infrared (IR) Spectroscopy | Characteristic C=O stretching bands around 1700-1780 cm⁻¹, N-H stretching around 3200 cm⁻¹[12] | FT-IR Spectroscopy |

| ¹H NMR Spectroscopy | Aromatic protons in the 7.2-7.5 ppm range; N-H protons often appear as broad singlets[5] | ¹H NMR |

| ¹³C NMR Spectroscopy | Carbonyl carbons (C2, C5) around 155-175 ppm; Quaternary carbon (C4/C5) around 70 ppm[5] | ¹³C NMR |

| Mass Spectrometry | Molecular ion peak corresponding to the calculated molecular weight | LC-MS/MS, GC-MS |

Pharmacology and Mechanism of Action

The most well-documented pharmacological activity of diphenylhydantoins is their anticonvulsant effect, as exemplified by Phenytoin.[3][10]

Primary Mechanism: Sodium Channel Blockade

Phenytoin and related compounds exert their anti-seizure effects primarily by modulating voltage-gated sodium channels in neurons.[10] They exhibit a use-dependent blockade, meaning they preferentially bind to and stabilize the inactive state of the sodium channel. This action slows the rate of recovery of the channels from inactivation, thereby reducing the ability of neurons to fire at high frequencies, which is characteristic of seizure activity. This mechanism effectively prevents the spread of seizure discharges in the brain.

Caption: Mechanism of action of diphenylhydantoin anticonvulsants.

Other Potential Applications

The structural versatility of the hydantoin scaffold has led to the exploration of its derivatives for a range of other therapeutic targets.[3][4] Research has been conducted on hydantoin derivatives for their potential as:

-

Antiarrhythmic agents [4]

-

Antihypertensive agents [4]

-

Anticancer agents [13]

-

Antibacterial agents [3]

The introduction of a butanoic acid side chain, as in the topic compound, would significantly alter the molecule's polarity and pharmacokinetic profile, potentially opening up new therapeutic possibilities or modifying its existing activity.

Experimental Protocols and Workflows

Protocol: Synthesis of 5,5-Diphenylhydantoin (Phenytoin)

This protocol is adapted from established literature procedures for the Biltz synthesis.[5][6]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine benzil (1.0 eq), urea (1.5-2.0 eq), and absolute ethanol.

-

Base Addition: Add an aqueous solution of potassium or sodium hydroxide (2.0-3.0 eq) to the mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for 2-3 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, pour the reaction mixture into cold water.

-

Acidification: Acidify the aqueous solution with a strong acid (e.g., concentrated HCl) to a pH of approximately 5-6. This will precipitate the product.[6]

-

Isolation: Collect the white precipitate by vacuum filtration and wash thoroughly with cold water.

-

Purification: Recrystallize the crude product from a suitable solvent, such as 95% ethanol, to obtain pure 5,5-diphenylhydantoin.[6]

-

Characterization: Confirm the identity and purity of the product using melting point determination, IR, and NMR spectroscopy.

Workflow: In Vivo Anticonvulsant Activity Screening

A common preclinical model for evaluating the efficacy of potential anticonvulsant drugs is the Maximal Electroshock (MES) test in rodents.[14]

Caption: Workflow for the Maximal Electroshock (MES) anticonvulsant test.

Metabolism and Toxicology

The metabolism of diphenylhydantoins is primarily hepatic, involving cytochrome P450 (CYP) enzymes. For Phenytoin, the major metabolic pathway is aromatic hydroxylation of one of the phenyl rings, predominantly at the para-position, to form 5-(4-hydroxyphenyl)-5-phenylhydantoin (HPPH).[11] This metabolite, which is largely inactive, is then conjugated with glucuronic acid and excreted in the urine.[11] The introduction of an N-1 butanoic acid substituent would likely introduce additional metabolic pathways, such as beta-oxidation of the side chain.

| Parameter | Description |

| Primary Metabolic Route | Hepatic oxidation via CYP enzymes (e.g., CYP2C9, CYP2C19 for Phenytoin) |

| Major Metabolite | p-hydroxylated derivative (e.g., HPPH for Phenytoin)[11] |

| Excretion | Primarily renal, as glucuronide conjugates[11] |

| Key Toxicities | Dose-related neurotoxicity (nystagmus, ataxia), gingival hyperplasia, teratogenicity[10] |

Conclusion

The diphenyl-substituted hydantoin core is a cornerstone of anticonvulsant therapy and a versatile scaffold for drug discovery. While specific data on 2,5-Dioxo-4,4-diphenyl-1-imidazolidinebutanoic acid remains elusive, a thorough understanding of its structural analogs, particularly Phenytoin, provides a strong foundation for predicting its chemical behavior, synthetic accessibility, and potential biological activities. The principles of synthesis via methods like the Bucherer-Bergs reaction, N-alkylation for side-chain introduction, and the primary pharmacological mechanism of sodium channel blockade are all highly relevant. Future research into such N-1 substituted derivatives could yield novel compounds with modulated pharmacokinetic profiles and potentially new therapeutic applications.

References

- Kirk-Othmer Encyclopedia of Chemical Technology. (n.d.).

-

PubMed. (n.d.). Synthesis and evaluation of in vivo activity of diphenylhydantoin basic derivatives. Retrieved from [Link]

-

SciSpace. (2017). Synthesis, NMR analysis and applications of isotope-labelled hydantoins. Retrieved from [Link]

-

MDPI. (n.d.). Recent Biological Applications and Chemical Synthesis of Thiohydantoins. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Retrieved from [Link]

-

ResearchGate. (n.d.). Hydantoin and Its Derivatives | Request PDF. Retrieved from [Link]

-

MDPI. (2021). Recent Biological Applications and Chemical Synthesis of Thiohydantoins. Retrieved from [Link]

-

ResearchGate. (n.d.). Examples of substituted hydantoins with various biological activities. Retrieved from [Link]

-

ResearchGate. (n.d.). Novel hydantoin derivatives: Synthesis and biological activity evaluation. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Phenytoin. PubChem. Retrieved from [Link]

-

Royal Society of Chemistry. (2022). Synthesis and characterization of new 5,5′-dimethyl- and 5,5′-diphenylhydantoin-conjugated hemorphin derivatives designed as potential anticonvulsant agents. Retrieved from [Link]

-

ChemRxiv. (2024). Batch and continuous synthesis of 5,5-diphenylhydantoin, an active pharmaceutical ingredient. Retrieved from [Link]

-

IIUM Repository. (n.d.). Synthesis and Characterization of Amino Acid-Derived Hydantoins. Retrieved from [Link]

-

ACS Publications. (n.d.). Synthesis of the anticonvulsant drug 5,5-diphenylhydantoin: an undergraduate organic chemistry experiment. Retrieved from [Link]

-

S. Karger AG. (1972). Phenytoin: Chemistry, Disposition and Metabolism. Retrieved from [Link]

-

Asian Journal of Advanced Basic Sciences. (2018). Synthesis, Characterization and Biological Study of Hydantoin Derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Imidazolidinecarboxylic acid, 2,5-dioxo-4,4-diphenyl-, ethyl ester. PubChem. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 5,5-diphenyl-2,4-imidazolidinedione (Phenytoin) from Almond. Retrieved from [Link]

-

ResearchGate. (2009). (PDF) Synthesis and evaluation of phenytoin derivatives as anticonvulsant agents. Retrieved from [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and evaluation of in vivo activity of diphenylhydantoin basic derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. sphinxsai.com [sphinxsai.com]

- 7. softbeam.net:8080 [softbeam.net:8080]

- 8. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ikm.org.my [ikm.org.my]

- 10. Phenytoin | C15H12N2O2 | CID 1775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. karger.com [karger.com]

- 12. ajabs.org [ajabs.org]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and characterization of new 5,5′-dimethyl- and 5,5′-diphenylhydantoin-conjugated hemorphin derivatives designed as potential anticonvulsant agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Mechanism of Action of 5,5-Diphenylhydantoin Derivatives

Abstract

5,5-Diphenylhydantoin, commonly known as phenytoin, and its derivatives represent a cornerstone in the pharmacological management of epilepsy. This in-depth technical guide provides a comprehensive exploration of their mechanism of action for researchers, scientists, and drug development professionals. Moving beyond a surface-level description, this document elucidates the intricate molecular interactions, the causality behind key experimental designs, and the self-validating nature of the protocols used to uncover these mechanisms. We will delve into the primary mode of action involving the modulation of voltage-gated sodium channels, explore secondary and tertiary effects on other ion channels and neurotransmitter systems, and discuss the critical structure-activity relationships that govern the efficacy of this class of anticonvulsant drugs.

Introduction: The Enduring Legacy of a Landmark Anticonvulsant

The journey to understand and treat epilepsy, a neurological disorder characterized by recurrent seizures, was significantly advanced with the introduction of phenytoin in 1938.[1] Unlike earlier sedating anticonvulsants, phenytoin demonstrated a remarkable ability to control seizures without causing significant central nervous system depression.[2] This selective action hinted at a more targeted mechanism, sparking decades of research to unravel its molecular underpinnings. This guide will synthesize the current understanding of how 5,5-diphenylhydantoin and its derivatives exert their therapeutic effects, providing a robust framework for future research and drug development in this critical area.

The Primary Target: State-Dependent Blockade of Voltage-Gated Sodium Channels

The principal mechanism of action of 5,5-diphenylhydantoin and its derivatives is the modulation of voltage-gated sodium channels (VGSCs).[1][3] These channels are integral to the initiation and propagation of action potentials in neurons.[4] In epilepsy, aberrant, high-frequency firing of neurons is a key pathological feature.[4]

The Three States of Voltage-Gated Sodium Channels

To comprehend the action of phenytoin, it is crucial to understand the different conformational states of VGSCs:

-

Resting State: At the normal resting membrane potential, the channel is closed but capable of opening in response to a depolarizing stimulus.

-

Open (Activated) State: Upon membrane depolarization, the channel rapidly opens, allowing an influx of sodium ions and leading to the rising phase of the action potential.

-

Inactive State: Shortly after opening, the channel enters a non-conductive, inactivated state. It cannot be opened by further depolarization and must return to the resting state before it can be activated again. This property is responsible for the refractory period of a neuron.

Use-Dependent and Voltage-Dependent Blockade: The Key to Selectivity

Phenytoin exhibits a remarkable "use-dependent" and "voltage-dependent" blockade of VGSCs.[5][6] This means it preferentially binds to and stabilizes the inactive state of the channel.[4][7] This selective binding has profound implications for its therapeutic window and lack of sedative effects at therapeutic concentrations.[5]

During normal neuronal activity, where action potentials are fired at a low frequency, the sodium channels spend minimal time in the inactive state. Consequently, phenytoin has little effect. However, during the high-frequency discharges characteristic of a seizure, a larger proportion of sodium channels are in the inactive state.[5][6] Phenytoin binds to these inactivated channels, prolonging their recovery to the resting state.[4] This action effectively filters out pathological, high-frequency firing while leaving normal neuronal transmission largely intact.[5]

This state-dependent binding prevents the spread of seizure activity from an epileptic focus to adjacent cortical areas.[5] By reducing the ability of neurons to sustain rapid firing, phenytoin dampens the abnormal electrical activity that underlies seizures.[4]

Investigating the Primary Mechanism: Key Experimental Protocols

The elucidation of phenytoin's mechanism of action has been a triumph of electrophysiology and molecular pharmacology. The following protocols are fundamental to understanding and characterizing the interaction of 5,5-diphenylhydantoin derivatives with VGSCs.

Patch-Clamp Electrophysiology: The Gold Standard for Ion Channel Characterization

Patch-clamp electrophysiology is the definitive technique for studying the activity of ion channels and the effects of pharmacological agents on them.[8][9]

Experimental Rationale: This technique allows for the direct measurement of ion flow through single or populations of channels in a cell membrane. By controlling the membrane voltage and recording the resulting currents, researchers can precisely characterize the effects of a drug on channel gating (opening, closing, and inactivation).

Step-by-Step Methodology (Whole-Cell Configuration):

-

Cell Preparation: A suitable cell line expressing the desired sodium channel subtype (e.g., HEK293 cells transfected with a specific Nav isoform) or primary cultured neurons are prepared.[10]

-

Micropipette Fabrication: A glass micropipette with a tip diameter of approximately 1 micrometer is fabricated using a micropipette puller.

-

Pipette Filling: The micropipette is filled with an intracellular solution that mimics the ionic composition of the cell's interior and contains a recording electrode.[10]

-

Gigaohm Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "gigaohm" seal between the pipette tip and the membrane.[9] This electrically isolates the patch of membrane under the pipette.

-

Whole-Cell Configuration: A brief pulse of suction is applied to rupture the membrane patch, providing low-resistance electrical access to the entire cell interior.[9]

-

Voltage-Clamp Protocol: The membrane potential is held at a specific voltage (e.g., -70 mV). A series of voltage steps are then applied to elicit sodium currents. To study use-dependent block, a train of depolarizing pulses is applied.[11]

-

Data Acquisition and Analysis: The resulting sodium currents are recorded and analyzed. The effect of the 5,5-diphenylhydantoin derivative is determined by comparing the current amplitudes and kinetics before and after drug application. A reduction in current amplitude with successive pulses in the presence of the drug demonstrates use-dependent block.

Caption: Workflow for Whole-Cell Patch-Clamp Electrophysiology.

Radioligand Binding Assays: Quantifying Drug-Receptor Interactions

Radioligand binding assays are a robust method for measuring the affinity of a drug for its receptor.[12]

Experimental Rationale: These assays use a radiolabeled form of a ligand (a molecule that binds to a receptor) to quantify the number of binding sites and the affinity of a test compound for those sites.

Step-by-Step Methodology (Competition Binding Assay):

-

Membrane Preparation: A tissue homogenate or cell membrane preparation rich in the target receptor (e.g., brain tissue) is prepared.[12]

-

Incubation: The membrane preparation is incubated with a fixed concentration of a radioligand known to bind to the sodium channel (e.g., [³H]batrachotoxinin) and varying concentrations of the unlabeled 5,5-diphenylhydantoin derivative.[13]

-

Separation of Bound and Free Ligand: After reaching equilibrium, the bound radioligand is separated from the free (unbound) radioligand, typically by rapid filtration through a filter that traps the membranes.[12]

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The data is plotted as the percentage of specific binding versus the concentration of the unlabeled drug. This allows for the determination of the IC₅₀ (the concentration of the drug that inhibits 50% of the specific binding of the radioligand), from which the inhibition constant (Ki) can be calculated.

Caption: Steps in a Radioligand Competition Binding Assay.

Secondary Mechanisms of Action: Expanding the Pharmacological Profile

While the primary mechanism of action of 5,5-diphenylhydantoin derivatives is the blockade of VGSCs, evidence suggests that they may also exert effects through other pathways, although these are generally considered to be less significant at therapeutic concentrations.

Modulation of Voltage-Gated Calcium Channels

Some studies have indicated that phenytoin can block voltage-gated calcium channels (VGCCs).[14][15] This action could contribute to its anticonvulsant effects by reducing neurotransmitter release at presynaptic terminals. The blockade of calcium channels by diphenylhydantoin has been shown to be voltage-dependent, with a preference for the inactivated state of the channel.[14]

Effects on GABAergic Neurotransmission

There is also evidence to suggest that phenytoin may enhance GABAergic inhibition.[16] Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. An enhancement of GABAergic transmission would lead to a decrease in neuronal excitability. Some studies have shown that diphenylhydantoin can prolong postsynaptic inhibition and the action of iontophoretically applied GABA.[16]

Structure-Activity Relationships: The Molecular Blueprint for Efficacy

The anticonvulsant activity of 5,5-diphenylhydantoin derivatives is intimately linked to their chemical structure.[17]

-

The Hydantoin Ring: The core hydantoin structure is essential for activity.

-

5,5-Disubstitution: The presence of two phenyl groups at the 5-position is crucial for the activity against generalized tonic-clonic seizures.[17] One aromatic substituent is generally considered essential.

-

Substitutions on the Phenyl Rings: The nature and position of substituents on the phenyl rings can significantly influence potency and pharmacokinetic properties.[18] For example, the introduction of certain electron-donating or electron-withdrawing groups can alter the drug's interaction with the sodium channel binding site.[19]

-

N-3 Position Modifications: Modifications at the N-3 position of the hydantoin ring have been explored to create prodrugs with improved solubility and bioavailability, such as fosphenytoin.[17]

In Vivo Models for Efficacy and Neurotoxicity Assessment

Preclinical evaluation of 5,5-diphenylhydantoin derivatives relies on a battery of in vivo animal models to assess both their anticonvulsant efficacy and potential neurotoxicity.[20][21]

Maximal Electroshock Seizure (MES) Test

Rationale: The MES test is a widely used model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.[22][23] It involves inducing a seizure in rodents via electrical stimulation.

Protocol:

-

Animal Preparation: Rodents (typically mice or rats) are used.[24]

-

Drug Administration: The test compound is administered, usually intraperitoneally or orally, at various doses.

-

Electrical Stimulation: After a predetermined time for drug absorption, a brief electrical stimulus is delivered through corneal or ear-clip electrodes.

-

Seizure Observation: The animal is observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Endpoint: The ability of the drug to prevent the tonic hindlimb extension is the primary endpoint. The ED₅₀ (the dose that protects 50% of the animals) is then calculated.

Pentylenetetrazole (PTZ) Seizure Test

Rationale: The PTZ test is used to identify drugs effective against myoclonic and absence seizures.[23][25] PTZ is a GABA antagonist that induces seizures.

Protocol:

-

Animal Preparation and Drug Administration: Similar to the MES test.

-

PTZ Injection: A subcutaneous or intraperitoneal injection of PTZ is administered at a dose that reliably induces seizures.

-

Seizure Observation: The animals are observed for a set period for the occurrence of clonic seizures.

-

Endpoint: The ability of the drug to prevent or delay the onset of seizures is the endpoint.

It is noteworthy that phenytoin is effective in the MES test but not in the PTZ test, which is consistent with its mechanism of action on high-frequency neuronal firing rather than on the thalamocortical oscillations associated with absence seizures.[5][26]

Rotarod Test for Neurotoxicity

Rationale: This test is used to assess motor coordination and identify potential neurological deficits caused by the test compound.

Protocol:

-

Training: Animals are trained to remain on a rotating rod.

-

Drug Administration: The test compound is administered.

-

Testing: At various time points after drug administration, the animals are placed back on the rotating rod, and the time they are able to stay on the rod is measured.

-

Endpoint: A significant decrease in the time spent on the rod compared to vehicle-treated controls indicates neurotoxicity. The TD₅₀ (the dose that causes neurotoxicity in 50% of the animals) can be determined.

Quantitative Data Summary

| Parameter | Value | Significance | Reference |

| Therapeutic Plasma Concentration (Total) | 10-20 µg/mL | The target concentration range for seizure control. | [27] |

| Therapeutic Plasma Concentration (Unbound) | 1-2 µg/mL | Represents the pharmacologically active fraction. | [27] |

| Protein Binding | ~90% (to albumin) | High protein binding can lead to drug-drug interactions. | [2][27] |

| Phenytoin ED₅₀ (MES test, mice) | ~5.96 - 30 mg/kg | A measure of anticonvulsant potency in a preclinical model. | [18][28] |

| Phenytoin Inhibition of K⁺-stimulated ⁴⁵Ca uptake (IC₅₀) | 9.6 µM | Demonstrates activity at calcium channels at clinically relevant concentrations. | [29] |

Conclusion and Future Directions

The mechanism of action of 5,5-diphenylhydantoin and its derivatives is a classic example of targeted pharmacotherapy. Their selective, use-dependent blockade of voltage-gated sodium channels provides a robust explanation for their efficacy in controlling seizures with a favorable side-effect profile compared to earlier anticonvulsants. While secondary mechanisms may contribute to their overall pharmacological profile, the interaction with VGSCs remains the cornerstone of their therapeutic effect.

Future research in this area will likely focus on:

-

Developing derivatives with improved pharmacokinetic profiles: This includes enhancing solubility, reducing drug-drug interactions, and minimizing non-linear kinetics.[30]

-

Designing subtype-selective sodium channel blockers: Targeting specific Nav isoforms involved in epilepsy could lead to drugs with greater efficacy and fewer side effects.

-

Exploring the role of secondary targets: A more detailed understanding of the interactions with calcium channels and GABAergic systems could open avenues for the development of multi-target antiepileptic drugs.

By building on the foundational knowledge outlined in this guide, the scientific community can continue to innovate and develop safer and more effective treatments for individuals with epilepsy.

References

-

Epilepsy Society. Mechanisms of action of antiepileptic drugs. Available from: [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Phenytoin? Available from: [Link]

-

Shafieq, S., Ali, S. S., Sharma, N., & Sethi, V. A. (2025, August 6). Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. ResearchGate. Available from: [Link]

-

Dr.Oracle. (2025, October 2). What is the mechanism of action of Phenytoin? Available from: [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Phenytoin sodium? Available from: [Link]

-

Consensus. What are the mechanisms of action of PHENYTOIN SODIUM in its therapeutic applications? Available from: [Link]

-

Shafieq, S., Ali, S. S., Sharma, N., & Sethi, V. A. (2025). Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. International Journal of Novel Research in Pharmaceutical Sciences, 3(1). Available from: [Link]

-

Lukacs, M., Fodor, L., & Panyi, G. (2021). Characterization of Compound-Specific, Concentration-Independent Biophysical Properties of Sodium Channel Inhibitor Mechanism of Action Using Automated Patch-Clamp Electrophysiology. Frontiers in Pharmacology, 12, 709652. Available from: [Link]

-

Woodbury, D. M. (2025, August 7). Phenytoin: Basic and clinical pharmacology. ResearchGate. Available from: [Link]

-

Slideshare. Determination of anticonvulsant activity of drugs using animal models. Available from: [Link]

-

Song, J. H., & Narahashi, T. (1988). Diphenylhydantoin blocks cardiac calcium channels and binds to the dihydropyridine receptor. Journal of Pharmacology and Experimental Therapeutics, 247(2), 527-531. Available from: [Link]

-

Tchekalarova, J., Atanasova, M., Nenkova, R., & Angelova, V. T. (2023). Additive Anticonvulsant Profile and Molecular Docking Analysis of 5,5'-Diphenylhydantoin Schiff Bases and Phenytoin. Pharmaceuticals, 16(11), 1530. Available from: [Link]

-

Tchekalarova, J., Atanasova, M., Nenkova, R., & Angelova, V. T. (2023). Additive Anticonvulsant Profile and Molecular Docking Analysis of 5,5′-Diphenylhydantoin Schiff Bases and Phenytoin. Pharmaceuticals, 16(11), 1530. Available from: [Link]

-

Löscher, W. (2022, February 1). ANIMAL MODELS USED IN THE SCREENING OF ANTIEPILEPTIC DRUGS. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available from: [Link]

-

Shafieq, S., Ali, S. S., Sharma, N., & Sethi, V. A. (2025, August 1). Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. International Journal of Novel Research in Pharmaceutical Sciences. Available from: [Link]

-

Al-Ghorbani, M., & Thabet, H. (2020). Study of Some Hyndantion Derivatives as Anticonvulsant Agents. Progress in Chemical and Biochemical Research, 3(2), 125-141. Available from: [Link]

-

InVivo Biosystems. Humanized C. elegans Models for Epilepsy Drug Development. Available from: [Link]

-

Tchekalarova, J., Atanasova, M., Nenkova, R., & Angelova, V. T. (2023). Additive Anticonvulsant Profile and Molecular Docking Analysis of 5,5′-Diphenylhydantoin Schiff Bases and Phenytoin. MDPI. Available from: [Link]

-

Pandeya, S. N., Kumar, A., & Pandeya, A. (2004). Anticonvulsant activity of phenylmethylenehydantoins: a structure-activity relationship study. Journal of medicinal chemistry, 47(6), 1527–1535. Available from: [Link]

-

Gupta, Y. K., Malhotra, J., & Sharma, S. S. (1999). METHODS AND CONSIDERATIONS FOR EXPERIMENTAL EVALUATION OF ANTIEPILEPTIC DRUGS. Indian Journal of Physiology and Pharmacology, 43(1), 25-36. Available from: [Link]

-

Pacifici, G. M. (2021). Clinical Pharmacology of Phenytoin in Infants and Children. Journal of Pharmacology and Clinical Toxicology, 9(1), 1157. Available from: [Link]

-

Todorov, P., Peneva, P., Georgieva, S., Tchekalarova, J., Rangelov, M., & Todorova, N. (2022). Synthesis and characterization of new 5,5′-dimethyl- and 5,5′-diphenylhydantoin-conjugated hemorphin derivatives designed as potential anticonvulsant agents. New Journal of Chemistry, 46(5), 2198-2208. Available from: [Link]

-

Twombly, D. A., Yoshii, M., & Narahashi, T. (1988). Mechanisms of calcium channel block by phenytoin. The Journal of pharmacology and experimental therapeutics, 246(1), 189–195. Available from: [Link]

-

Socała, K., Nieoczym, D., Pieróg, M., & Wlaź, P. (2020). Experimental Models for the Discovery of Novel Anticonvulsant Drugs: Focus on Pentylenetetrazole-Induced Seizures and Associated Memory Deficits. Current pharmaceutical design, 26(15), 1693–1711. Available from: [Link]

-

Faturachman, G. F., Sari, L. T., Artanti, N., Shakira, & Zalikha, T. N. (2023). Phenytoin: Clinical Use, Pharmacokinetics, Pharmacodynamics, Toxicology, Side Effects, Contraindication, and Drug Interactions Review. Jurnal Farmasi Dan Ilmu Kefarmasian Indonesia, 10(2), 115-125. Available from: [Link]

-

Deisz, R. A., & Lux, H. D. (1977). Diphenylhydantoin prolongs postsynaptic inhibition and iontophoretic GABA action in the crayfish stretch receptor. Neuroscience letters, 5(3-4), 199–203. Available from: [Link]

-

Slideshare. Phenytoin and its clinical pharmacokinetics. Available from: [Link]

-

McGraw Hill. Chapter 10. Phenytoin. In Applied Clinical Pharmacokinetics (2nd ed.). AccessPharmacy. Available from: [Link]

-

Abdellatif, K. R. A., Fadaly, W. A. A., Kamel, G. M., Elshafeey, A. H., & El-Awady, R. (2025, July 7). N-Alkylated 5,5-Diphenylhydantoin Derivatives: Synthesis, X-ray, Spectroscopic Characterization, Hirshfeld Surface Analysis, DFT, Molecular Docking, Molecular Dynamics Simulations, and Cholesterol Oxidase Binding Affinity Estimation. ACS Omega. Available from: [Link]

-

Dimmock, J. R., Vashishtha, S. C., & Stables, J. P. (2000). Structure-activity relationships of phenytoin-like anticonvulsant drugs. Journal of medicinal chemistry, 43(6), 1014–1023. Available from: [Link]

-

Li, X., Liu, C., Yang, M., Zhang, Y., & Li, Y. (2017). High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE. Journal of pharmacological and toxicological methods, 86, 43–51. Available from: [Link]

-

Papke, R. L., & Dwoskin, L. P. (2014). A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo. Current protocols in toxicology, 61, 18.10.1–18.10.12. Available from: [Link]

-

Selzer, M. E. (1978). Depression of Synaptic Transmission by Diphenylhydantoin. Annals of neurology, 4(4), 308–311. Available from: [Link]

-

Slideshare. SAR of Anticonvulsant Drugs. Available from: [Link]

-

Nune, M. (n.d.). A simplified protocol for whole-cell patch-clamp recordings in neuronal cultures. Available from: [Link]

-

Stella, V., & Higuchi, T. (1973). Anticonvulsants. 5. Derivatives of 5-ethyl-5-phenylhydantoin and 5,5-diphenylhydantoin. Journal of pharmaceutical sciences, 62(6), 968–971. Available from: [Link]

-

Molecular Devices. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp. Available from: [Link]

-

Gifford Bioscience. Radioligand Binding Assay. Available from: [Link]

-

Dadmehr, M., Tavasol, A., & Heidari, A. (2021). Experimental Therapeutic Strategies in Epilepsies Using Anti-Seizure Medications. Current medicinal chemistry, 28(15), 2933–2946. Available from: [Link]

-

Perceptive. Radioligand Binding Assay Services. Available from: [Link]

-

Sonders, M. S., Keana, J. F., & Weber, E. (1991). Allosteric modulation of ligand binding to pentazocine-defined sigma recognition sites by phenytoin. Molecular pharmacology, 39(5), 679–686. Available from: [Link]

-

Yaari, Y., Pincus, J. H., & Argov, Z. (1979). Phenytoin and transmitter release at the neuromuscular junction of the frog. Brain research, 160(3), 479–487. Available from: [Link]

-

Greenberg, D. A., Cooper, E. C., & Carpenter, C. L. (1985). Mechanism of calcium channel inhibition by phenytoin: comparison with classical calcium channel antagonists. Annals of neurology, 18(6), 646–651. Available from: [Link]

Sources

- 1. epilepsysociety.org.uk [epilepsysociety.org.uk]

- 2. calonmedical.com [calonmedical.com]

- 3. journal.unnes.ac.id [journal.unnes.ac.id]

- 4. What is the mechanism of Phenytoin? [synapse.patsnap.com]

- 5. droracle.ai [droracle.ai]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. What is the mechanism of Phenytoin sodium? [synapse.patsnap.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]

- 10. Frontiers | Characterization of Compound-Specific, Concentration-Independent Biophysical Properties of Sodium Channel Inhibitor Mechanism of Action Using Automated Patch-Clamp Electrophysiology [frontiersin.org]

- 11. docs.axolbio.com [docs.axolbio.com]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. A new radioligand binding assay to measure the concentration of drugs in rodent brain ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Diphenylhydantoin blocks cardiac calcium channels and binds to the dihydropyridine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Mechanisms of calcium channel block by phenytoin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Diphenylhydantoin prolongs postsynaptic inhibition and iontophoretic GABA action in the crayfish stretch receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pcbiochemres.com [pcbiochemres.com]

- 18. Anticonvulsant activity of phenylmethylenehydantoins: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 20. researchgate.net [researchgate.net]

- 21. ijpsr.com [ijpsr.com]

- 22. Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]

- 23. Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]

- 24. Determination of anticonvulsant activity of drugs using animal models | PPTX [slideshare.net]

- 25. Experimental Models for the Discovery of Novel Anticonvulsant Drugs: Focus on Pentylenetetrazole-Induced Seizures and Associated Memory Deficits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. ijpp.com [ijpp.com]

- 27. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]

- 28. Additive Anticonvulsant Profile and Molecular Docking Analysis of 5,5′-Diphenylhydantoin Schiff Bases and Phenytoin - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Mechanism of calcium channel inhibition by phenytoin: comparison with classical calcium channel antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

Biological activity of 5,5-Diphenylhydantoin-3-butyric acid

An In-Depth Technical Guide to the Biological Activity of 5,5-Diphenylhydantoin Derivatives, with a Focus on 5,5-Diphenylhydantoin-3-butyric acid

Abstract

This technical guide provides a comprehensive analysis of the biological activities associated with 5,5-Diphenylhydantoin (Phenytoin) and its derivatives, with a specific focus on 5,5-Diphenylhydantoin-3-butyric acid. Phenytoin is a cornerstone therapeutic agent for epilepsy, primarily functioning through the modulation of voltage-gated sodium channels. The derivatization of the hydantoin scaffold, particularly at the N-3 position, represents a key strategy in drug discovery to enhance pharmacokinetic properties and explore novel therapeutic applications. This document details the known anti-tumor properties of 5,5-Diphenylhydantoin-3-butyric acid, contextualizes its activity within the broader family of N-3 substituted hydantoins, and provides detailed experimental protocols for validating its biological effects. The content is intended for researchers, medicinal chemists, and drug development professionals engaged in the study of heterocyclic compounds for therapeutic use.

The 5,5-Diphenylhydantoin Scaffold: A Foundation in Neurology

The hydantoin ring system is a privileged scaffold in medicinal chemistry, forming the basis for numerous therapeutic agents.[1] Its most prominent member is 5,5-Diphenylhydantoin, universally known as Phenytoin. First synthesized in 1908 and its anti-seizure activity discovered in 1938, Phenytoin revolutionized the treatment of epilepsy.[2][3] It is effective against partial and tonic-clonic seizures, though not absence seizures.[4][5]

The primary mechanism of action for Phenytoin is the blockade of voltage-gated sodium channels in a use-dependent manner.[2][4] It stabilizes the neuronal membrane in its inactive state, which limits the repetitive firing of action potentials that underlies seizure propagation.[4] This targeted action on the motor cortex effectively inhibits the spread of seizure discharge with minimal sedative effects compared to earlier treatments like phenobarbital.[3][4] Beyond its anticonvulsant properties, the hydantoin scaffold has been explored for a wide range of biological activities, including antiarrhythmic, anti-inflammatory, antimicrobial, and anticancer effects.[5][6][7]

Figure 1: Core chemical structure of 5,5-Diphenylhydantoin (Phenytoin).

Rationale for N-3 Position Derivatization

While Phenytoin is highly effective, its therapeutic window is narrow, and its low aqueous solubility can complicate formulation. Chemical modification of the parent scaffold is a proven strategy to overcome such limitations and to discover new biological functions. The hydantoin ring offers several sites for substitution, but the N-1 and N-3 positions are particularly attractive targets for derivatization.

Modification at the N-3 position is a common strategy employed to:

-

Create Prodrugs: Attaching a cleavable moiety can improve solubility or bioavailability, which is then metabolized in vivo to release the active parent drug.[4]

-

Modulate Potency: The nature of the substituent can influence the molecule's interaction with its biological target, potentially enhancing its primary activity.

-

Explore Novel Therapeutic Activities: Altering the chemical structure can lead to new pharmacological profiles, shifting the compound's primary activity from anticonvulsant to anticancer, anti-inflammatory, or antimicrobial.[6][8]

The addition of a butyric acid chain at the N-3 position, creating 5,5-Diphenylhydantoin-3-butyric acid, is a prime example of this exploratory strategy, aiming to leverage the core scaffold for new therapeutic indications.

Figure 2: Logic flowchart for the N-3 position derivatization strategy.

Biological Profile of 5,5-Diphenylhydantoin-3-butyric acid

Direct research on 5,5-Diphenylhydantoin-3-butyric acid is specialized, but available data points to a significant and distinct biological activity compared to its parent compound.

Primary Reported Activity: Anti-Tumor Agent

The most notable reported biological activity for 5,5-Diphenylhydantoin-3-butyric acid is its potential as a therapeutic agent in the treatment of human brain tumors.[9] This finding suggests that the addition of the butyric acid moiety fundamentally alters the compound's pharmacological profile, shifting it from a primarily neuroactive agent to one with antiproliferative properties. The acidic functional group may influence cell permeability, target interaction, or metabolic pathways differently than the parent hydantoin.

Pharmacokinetic Marker

The compound has been shown to be detectable in human serum and urine through electrochemical immunoassay methods.[9] This is a critical feature for any potential drug candidate, as it provides a means for monitoring the compound's absorption, distribution, metabolism, and excretion (ADME) profile in preclinical and clinical settings.

Hypothesized Mechanism of Action

The precise mechanism for its anti-tumor activity has not been fully elucidated in the reviewed literature. However, two primary hypotheses can be proposed based on the structure:

-

Retention of Ion Channel Activity: Phenytoin itself has been investigated for effects on glioma cells, as voltage-gated ion channels can play a role in cancer cell proliferation and migration. The butyric acid derivative may retain some affinity for these channels, but with an effect that leads to cell cycle arrest or apoptosis rather than neuronal stabilization.

-

Novel Target Interaction: The butyric acid side chain may enable the molecule to interact with new biological targets not engaged by Phenytoin. This could include metabolic enzymes, histone deacetylases (as other butyrate-containing compounds are known to do), or specific signaling pathways involved in tumor growth.

Further research is required to validate these hypotheses and pinpoint the exact molecular targets.

Experimental Protocols for Activity Validation

To rigorously assess the biological activity of 5,5-Diphenylhydantoin-3-butyric acid, standardized and self-validating experimental protocols are essential. The following sections describe methodologies for evaluating its antiproliferative and potential anticonvulsant effects.

Figure 3: Proposed experimental workflow for validating biological activity.

Protocol: In Vitro Antiproliferative Assay (MTT)

This protocol determines the concentration of the compound required to inhibit the growth of a cancer cell line by 50% (IC50).

-

Objective: To quantify the cytotoxic/cytostatic effects of 5,5-Diphenylhydantoin-3-butyric acid on a human glioblastoma cell line (e.g., U-87 MG).

-

Principle: The MTT reagent is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.

-

Methodology:

-

Cell Culture: Culture U-87 MG cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere for 24 hours.

-

Compound Preparation: Prepare a 10 mM stock solution of 5,5-Diphenylhydantoin-3-butyric acid in DMSO. Perform serial dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO only) and an untreated control.

-

Treatment: Replace the media in the wells with the media containing the various compound concentrations. Incubate for 72 hours.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

-

Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Normalize the absorbance values to the vehicle control and plot cell viability (%) against the logarithm of compound concentration. Calculate the IC50 value using non-linear regression.

-

-

Self-Validation: The inclusion of positive (e.g., doxorubicin) and negative (vehicle) controls ensures the assay is performing correctly and that any observed effect is due to the compound itself.

Protocol: Anticonvulsant Activity Screening (Maximal Electroshock Seizure Test)

This is a standard preclinical model for identifying compounds effective against generalized tonic-clonic seizures.[10][11]

-

Objective: To determine if 5,5-Diphenylhydantoin-3-butyric acid retains the anticonvulsant activity of its parent compound.

-

Principle: A supramaximal electrical stimulus applied to rodents induces a characteristic tonic hindlimb extension. An effective anticonvulsant will prevent this endpoint.

-

Methodology:

-

Animal Model: Use male ICR mice (20-25 g). Allow animals to acclimate for at least one week.

-

Compound Administration: Administer the test compound intraperitoneally (i.p.) at various doses (e.g., 30, 100, 300 mg/kg) dissolved in a suitable vehicle. Administer Phenytoin as a positive control and the vehicle as a negative control.

-

Testing Time: Conduct the test at the time of peak effect, typically 30-60 minutes post-injection.

-

Stimulation: Apply an electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) via corneal or ear-clip electrodes.

-

Observation: Observe the animal for the presence or absence of tonic hindlimb extension for 10 seconds.

-

Analysis: The compound is considered protective if the tonic hindlimb extension is abolished. Calculate the median effective dose (ED50) using probit analysis.

-

-

Causality and Validation: This test directly assesses the ability to prevent seizure spread, a hallmark of Phenytoin's action. The use of a vehicle control group is critical to ensure that the vehicle itself does not have an effect on seizure threshold.

Comparative Analysis of N-3 Substituted Hydantoin Derivatives

The biological activity of hydantoin derivatives is highly dependent on the nature of the substituent at the N-3 position. A comparative analysis highlights the chemical diversity and functional plasticity of this scaffold.

| Derivative Substituent at N-3 | Primary Biological Activity | Reference(s) |

| - (CH₂)₃COOH (Butyric Acid) | Anti-tumor (Human Brain Tumors) | [9] |

| - CH₂OCH₃ (Methoxymethyl) | Anticonvulsant (MES & PTZ) | [4][12] |

| - SO₂C₆H₅ (Benzenesulfonyl) | Anti-inflammatory, Anticonvulsant (MES) | [4] |

| - Aminoalkyl Groups | Inactive (Anticonvulsant) | [4] |

| - Schiff Bases | Anticonvulsant (MES) | [13] |

| - Propargyl Group | Antiepileptic, Antiarrhythmic, Cytotoxic | [14] |

| - Basic Amide Derivatives | Antiarrhythmic, Antihypertensive | [7] |

This table summarizes findings from multiple studies on various N-3 substituted 5,5-Diphenylhydantoin derivatives.

Conclusion and Future Directions

5,5-Diphenylhydantoin-3-butyric acid emerges as a promising derivative of a classic therapeutic scaffold, exhibiting a distinct and clinically relevant anti-tumor activity. While its parent compound, Phenytoin, is a mainstay in epilepsy treatment, the addition of a butyric acid chain at the N-3 position redirects its biological effects towards oncology, specifically targeting brain tumors.

The path forward for this compound requires a focused research effort to:

-

Elucidate the Mechanism of Action: Determine the precise molecular targets responsible for its antiproliferative effects using techniques such as target-based screening, proteomics, and transcriptomics.

-

In Vivo Efficacy Studies: Validate the in vitro findings in relevant animal models, such as orthotopic glioblastoma xenografts, to assess tumor growth inhibition, survival benefit, and blood-brain barrier penetration.

-

Structure-Activity Relationship (SAR) Studies: Synthesize and test analogues of the butyric acid chain (e.g., varying chain length, introducing unsaturation or branching) to optimize potency and selectivity.

-